

Application Notes and Protocols: Synthesis of Bilaid A1e Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide with an alternating L-D-L-D chirality, originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It has been identified as a weak agonist of the μ -opioid receptor.[1] The unique structure and biological activity of Bilaid A make it and its derivatives interesting targets for further investigation in the development of novel analgesics.

This document provides a detailed protocol for the synthesis of a representative Bilaid A derivative, herein referred to as **Bilaid A1e**. For the purpose of this protocol, **Bilaid A1e** is defined as the ethyl ester derivative of Bilaid A. This modification of the C-terminus is a common strategy in medicinal chemistry to alter the pharmacokinetic properties of a lead compound. The synthesis will be carried out using a solid-phase peptide synthesis (SPPS) approach, a widely used technique for the efficient and controlled assembly of peptides.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the materials and expected products in the synthesis of **Bilaid A1e**.



| Compound/Reagen t | Molecular Formula | Molecular Weight (g/mol) | Key Role |
|-------------------------------|-------------------|-------------------------------|---------------------|
| Bilaid A | C24H37N4O5 | 461.58 | Parent Compound |
| Bilaid A1e (Ethyl Ester) | C26H41N4O5 | 489.63 | Target Derivative |
| Fmoc-L-Phenylalanine | C24H23NO4 | 385.45 | 1st Amino Acid |
| Fmoc-D-valine | C20H23NO4 | 353.40 | 2nd Amino Acid |
| Fmoc-L-Valine | C20H23NO4 | 353.40 | 3rd Amino Acid |
| Fmoc-D- phenylalanine | C24H23NO4 | 385.45 | 4th Amino Acid |
| 2-Chlorotrityl chloride resin | - | - | Solid Support |
| Piperidine | C5H11N | 85.15 | Fmoc Deprotection |
| РуВОР | C18H28F6N6OP | 520.40 | Coupling Reagent |
| DIPEA | C8H19N | 129.24 | Base |
| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | Cleavage from Resin |
| Ethanol | C2H6O | 46.07 | Esterification |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Tetrapeptide Precursor of Bilaid A1e

This protocol describes the step-by-step synthesis of the linear tetrapeptide (D-Phe-L-Val-D-Val-L-Phe) on a 2-chlorotrityl chloride resin.

Materials:

· 2-Chlorotrityl chloride resin



- Fmoc-L-Phenylalanine
- Fmoc-D-valine
- Fmoc-L-Valine
- Fmoc-D-phenylalanine
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- Piperidine
- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
- Methanol
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.
- Loading of the First Amino Acid (Fmoc-L-Phe-OH):
 - Dissolve Fmoc-L-Phe-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
 - Add the solution to the swollen resin and shake for 1 hour.
 - To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and shake for 15 minutes.



- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
- · Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Shake for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 15 minutes.
 - Wash the resin with DMF (5x) and DCM (5x).
- Coupling of the Second Amino Acid (Fmoc-D-Val-OH):
 - In a separate vial, dissolve Fmoc-D-Val-OH (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the coupling solution to the resin.
 - Shake for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent amino acids in the following order: Fmoc-L-Val-OH, and then Fmoc-D-Phe-OH.
- Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
- Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and C-terminal Esterification to Yield Bilaid A1e

This protocol outlines the cleavage of the peptide from the resin and the simultaneous formation of the C-terminal ethyl ester.



Materials:

- Peptidyl-resin from Protocol 1
- Trifluoroacetic acid (TFA)
- Ethanol
- DCM
- · Round-bottom flask
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Cleavage and Esterification Cocktail: Prepare a cleavage cocktail of TFA/Ethanol/DCM (1:1:8 v/v/v).
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptidyl-resin.
 - Shake gently for 2 hours at room temperature.
- Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide ester.
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the majority of the TFA, ethanol, and DCM.
- Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
- Purification:
 - Centrifuge to pellet the crude peptide and decant the ether.



- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
- Purify the Bilaid A1e derivative by reverse-phase HPLC.
- Lyophilization: Lyophilize the purified fractions to obtain the final Bilaid A1e product as a
 white powder.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Visualizations Synthetic Workflow of Bilaid A1e

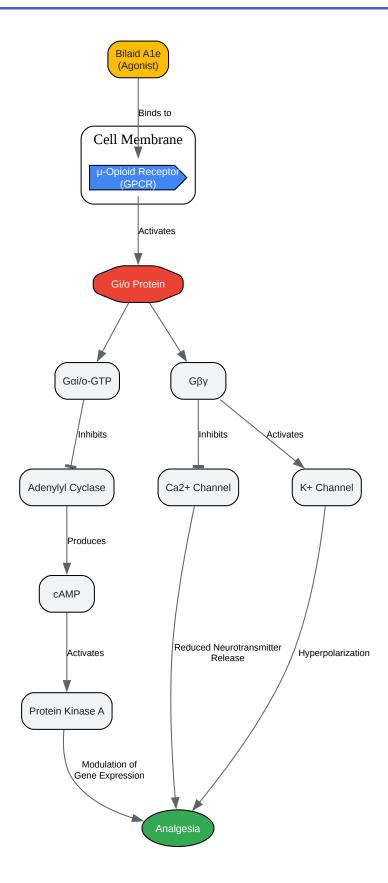


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Caption: Synthetic workflow for Bilaid A1e via SPPS.

μ-Opioid Receptor Signaling Pathway





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Caption: Simplified μ -opioid receptor signaling cascade.



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